4-Methoxyphenyl boric acid

描述

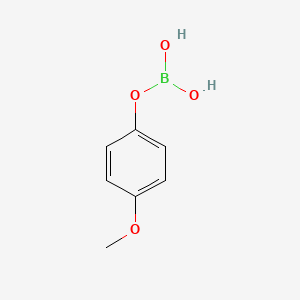

4-Methoxyphenyl boric acid is a useful research compound. Its molecular formula is C7H9BO4 and its molecular weight is 167.96 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Catalytic Applications

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 4-methoxyphenyl boronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. The compound acts as a boron source, facilitating the coupling of aryl halides with various nucleophiles under palladium catalysis. This method is favored for its efficiency and ability to operate in environmentally friendly conditions, such as aqueous media .

Direct Arylation and Other Coupling Reactions

In addition to Suzuki reactions, 4-methoxyphenyl boronic acid is employed in palladium-catalyzed direct arylation processes. This allows for the formation of aryl-aryl bonds directly from arenes, reducing the need for pre-functionalized substrates . Furthermore, it has been used in ligand-free copper-mediated aerobic fluoroalkylation reactions, showcasing its versatility in diverse coupling methodologies .

Pharmaceutical Chemistry

Anticancer Research

Recent studies have explored the potential of boronic acids, including 4-methoxyphenyl boronic acid, as proteasome inhibitors in cancer therapy. These compounds exhibit promising activity against various cancers, including breast and ovarian cancers. The mechanism involves interference with the proteasome's function, leading to apoptosis in cancer cells . The ability to modify the boronic acid structure opens avenues for developing novel anticancer agents.

Synthesis of Bioactive Molecules

The compound has also been utilized in synthesizing bioactive molecules through its reactivity in various organic transformations. For instance, it can be involved in the synthesis of phenolic compounds via hydroxylation reactions catalyzed by boric acid . This method highlights its role as a catalyst in producing valuable pharmaceutical intermediates.

Material Science

Functional Materials Development

4-Methoxyphenyl boronic acid is significant in developing functional materials such as sensors and polymers. Its ability to form reversible covalent bonds with diols makes it suitable for creating dynamic materials that respond to environmental changes. This property is particularly useful in designing smart materials for applications in sensing technologies and drug delivery systems .

Case Studies and Research Findings

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

4-MPBA is a critical reagent in Suzuki-Miyaura cross-coupling, enabling the formation of biaryl structures. This reaction typically involves palladium catalysis and aryl halides or triflates:

Example Reaction:

Key Findings:

-

Optimal conditions include using LiCl (1.2–1.0 molar ratio relative to aryl bromide) and tetrahydrofuran (THF) at reflux .

-

The boronic acid’s instability necessitates conversion to stable derivatives (e.g., pinacol esters) for improved handling .

Table 1: Suzuki-Miyaura Reaction Parameters

| Parameter | Details | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | |

| Solvent | THF/H₂O or ethanol | |

| Temperature | 50–80°C | |

| Yield | 70–85% (after ester hydrolysis) |

Ipso-Hydroxylation to Phenols

4-MPBA undergoes oxidative hydroxylation using hydrogen peroxide (H₂O₂) catalyzed by boric acid:

Reaction:

Mechanistic Insights:

-

Boric acid forms an adduct with H₂O₂, facilitating electrophilic hydroxylation at the boron-bound aryl group .

-

Reactions proceed at room temperature in ethanol with near-quantitative yields .

Table 2: Hydroxylation Reaction Optimization

| Condition | Value | Source |

|---|---|---|

| Catalyst | 10 mol% H₃BO₃ | |

| Oxidant | 30% H₂O₂ | |

| Time | 30–60 minutes | |

| Yield | >95% |

Boronic Ester Formation

4-MPBA reacts with diols to form cyclic esters, enhancing stability and solubility:

Reaction with Pinacol:

Key Observations:

-

Esterification mitigates the boronic acid’s tendency to form boroxine trimers (cyclic anhydrides) .

-

Common diols include ethylene glycol and 2,3-dimethyl-2,3-butanediol (pinacol) .

Direct Arylation and Heck-Type Reactions

4-MPBA participates in palladium-catalyzed direct arylation and stereoselective Heck reactions:

Applications:

-

Direct Arylation: Coupling with aryl halides under ligand-free conditions .

-

Oxidative Heck Reaction: Forms C–C bonds with olefins via tandem Pd(II)-catalyzed sequences .

Table 3: Reaction Conditions for Direct Arylation

| Parameter | Details | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂ or Ru complexes | |

| Base | K₂CO₃ or Cs₂CO₃ | |

| Solvent | DMF or water |

Stability and Handling Considerations

4-MPBA exhibits limited stability, with tendencies to:

属性

分子式 |

C7H9BO4 |

|---|---|

分子量 |

167.96 g/mol |

IUPAC 名称 |

(4-methoxyphenoxy)boronic acid |

InChI |

InChI=1S/C7H9BO4/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5,9-10H,1H3 |

InChI 键 |

SXLHAMYMTUEALX-UHFFFAOYSA-N |

规范 SMILES |

B(O)(O)OC1=CC=C(C=C1)OC |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。